molecular formula C25H19Cl3N2O B11671624 9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11671624
M. Wt: 469.8 g/mol
InChI Key: BZQIHFFZGNWTKN-UHFFFAOYSA-N
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Description

9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound, due to its unique structure, has garnered interest in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. The process often starts with the preparation of the core benzodiazepine structure, followed by the introduction of the chlorophenyl groups through substitution reactions. Common reagents used include chlorinated aromatic compounds and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would also incorporate purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the chlorophenyl groups, potentially converting them into less reactive forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines under different chemical conditions.

Biology

Biologically, the compound is of interest due to its potential interactions with various biological targets. Studies often focus on its binding affinity to receptors in the central nervous system.

Medicine

In medicine, research is directed towards its potential use as a therapeutic agent. Its structure suggests it could have applications similar to other benzodiazepines, such as treating anxiety and insomnia.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their sedative and anxiolytic properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its strong sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets 9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one apart is its specific substitution pattern on the benzodiazepine core. The presence of multiple chlorophenyl groups may confer unique pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

Molecular Formula

C25H19Cl3N2O

Molecular Weight

469.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H19Cl3N2O/c26-17-8-5-14(6-9-17)16-12-22-24(23(31)13-16)25(15-7-10-18(27)19(28)11-15)30-21-4-2-1-3-20(21)29-22/h1-11,16,25,29-30H,12-13H2

InChI Key

BZQIHFFZGNWTKN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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